LPA5 antagonist 3

GPCR Pharmacology Pain Research Atherosclerosis

Researchers studying LPA5-mediated antinociception often encounter compound-specific side-effects that confound behavioral assays. LPA5 antagonist 3 (Example 74) addresses this by providing a tool to dissect the intersection of LPA5 signaling and pruriceptive pathways. • Demonstrates efficacy in formalin- and carrageenan-induced inflammatory pain models where other LPA5 antagonists have not been tested. • Induces a unique on-target scratch behavior not reported for other LPA5 antagonists, enabling TRPA1 channel activation studies. • Requires careful experimental controls due to limited selectivity data; ideal for mechanistic studies in pain and atherosclerosis research.

Molecular Formula C24H20F3NO4
Molecular Weight 443.4 g/mol
Cat. No. B12383378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLPA5 antagonist 3
Molecular FormulaC24H20F3NO4
Molecular Weight443.4 g/mol
Structural Identifiers
SMILESCC(CN(CC1=CC=C(C=C1)C(=O)O)C(=O)C2=CC=C(C=C2)OC3=CC=CC=C3F)(F)F
InChIInChI=1S/C24H20F3NO4/c1-24(26,27)15-28(14-16-6-8-18(9-7-16)23(30)31)22(29)17-10-12-19(13-11-17)32-21-5-3-2-4-20(21)25/h2-13H,14-15H2,1H3,(H,30,31)
InChIKeyADACZCWUHYGVAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LPA5 Antagonist 3 (CAS 1664336-44-0) Procurement Baseline & Core Identity


LPA5 antagonist 3 (Example 74; CAS 1664336-44-0) is a small-molecule, non-lipid antagonist of the lysophosphatidic acid receptor 5 (LPA5, LPAR5), a G-protein coupled receptor (GPCR) implicated in pain signaling and atherosclerosis . The compound exhibits an IC50 of 170 nM in cell-based assays and is primarily utilized as a research tool for investigating LPA5-mediated pathways in pain and cardiovascular disease models .

Why LPA5 Antagonist 3 Cannot Be Interchanged with Other LPA5 Antagonists


LPA5 antagonists exhibit substantial divergence in potency, selectivity profile, and reported in vivo outcomes. For instance, AS2717638 (IC50 = 38 nM) demonstrates high selectivity for LPA5 over LPA1-3 and documented brain penetrance, while H2L 5765834 is a pan-antagonist with activity across LPA1, LPA3, and LPA5 [1]. TC LPA5 4 (IC50 = 800 nM) is a non-lipid antagonist with distinct platelet aggregation inhibition and selectivity over 80 other targets . Critically, LPA5 antagonist 3 has been associated with a unique on-target pruriceptive side-effect not reported for other LPA5 antagonists, underscoring that pharmacological outcomes are not class-consistent and compound-specific selection is required [2].

Quantitative Differentiation of LPA5 Antagonist 3 from Key Comparators


LPA5 Antagonist 3 Potency Profile vs. Other LPA5 Antagonists

LPA5 antagonist 3 demonstrates an IC50 of 170 nM in cell-based assays, placing it in an intermediate potency range relative to other LPA5 antagonists . For comparison, AS2717638 is significantly more potent (IC50 = 38 nM), while TC LPA5 4 is considerably less potent (IC50 = 800 nM) [1]. LPA5 antagonist 1 (IC50 = 32 nM) and AS2717638 exhibit higher potency than LPA5 antagonist 3, whereas H2L 5765834 shows similar potency at LPA5 (IC50 = 463 nM) but also antagonizes LPA1 and LPA3 [2].

GPCR Pharmacology Pain Research Atherosclerosis

In Vivo Antinociceptive Efficacy of LPA5 Antagonist 3 in Multiple Pain Models

LPA5 antagonist 3 (cpd3) demonstrates in vivo antinociceptive activity across multiple distinct pain models following oral administration. In wild-type mice, cpd3 reduced nociceptive behavior induced by formalin (inflammatory pain), carrageenan (inflammatory pain), and prostaglandin E2 (PGE2) injection (sensitizer-induced allodynia) [1]. While AS2717638 also shows analgesic effects in rodent models of allodynia induced by PGE2, PGF2α, and AMPA, its efficacy profile is distinct from LPA5 antagonist 3 [2].

In Vivo Pharmacology Analgesic Development Neuropathic Pain

Unique Pruriceptive Side-Effect Profile of LPA5 Antagonist 3

In contrast to other LPA5 antagonists, LPA5 antagonist 3 induces significant scratch activity (pruritus) in mice following oral administration [1]. This on-target effect was not reported for AS2717638, TC LPA5 4, or LPA5 antagonist 1 in published studies [2][3]. In vitro experiments indicate that cpd3 activates TRPA1 channels, a mechanism potentially contributing to the pruriceptive response [1].

Side Effect Profiling Pruritus Drug Safety

Absence of Published Selectivity Data for LPA5 Antagonist 3 vs. Selective Comparators

Unlike AS2717638 and LPA5 antagonist 1, which have documented selectivity profiles against other LPA receptors (e.g., AS2717638 shows IC50 >10 µM at LPA1-3; LPA5 antagonist 1 is selective for LPA5) [1][2], no selectivity data are currently available for LPA5 antagonist 3. This lack of selectivity characterization represents a critical knowledge gap and a key differentiator for procurement decisions, as off-target effects cannot be excluded in experimental systems.

Selectivity Profiling Off-Target Activity Pharmacological Tool Validation

Optimal Research and Procurement Scenarios for LPA5 Antagonist 3


Validating LPA5-Mediated Antinociception in Formalin and Carrageenan Inflammatory Pain Models

LPA5 antagonist 3 is uniquely suited for studies requiring demonstration of LPA5-mediated antinociception in formalin- and carrageenan-induced inflammatory pain models, as it has documented efficacy in these specific assays where other LPA5 antagonists have not been tested [1]. Researchers should consider the observed pruriceptive side-effect when interpreting behavioral outcomes [1].

Investigating LPA5-Driven Pruritus and Itch Signaling Pathways

Given its unique induction of scratch behavior, LPA5 antagonist 3 serves as a valuable pharmacological tool for dissecting the intersection of LPA5 signaling and pruriceptive pathways, including TRPA1 channel activation [1]. This application is distinct from analgesic-focused LPA5 antagonists like AS2717638.

General LPA5 Pathway Inhibition in Atherosclerosis Research

LPA5 antagonist 3 can be employed in atherosclerosis studies where LPA5 antagonism is hypothesized to modulate disease progression, leveraging its established use in this research area . However, the lack of selectivity data necessitates careful experimental controls to rule out off-target contributions.

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